(4-Chloro-2,5-dimethylphenyl)boronic acid, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

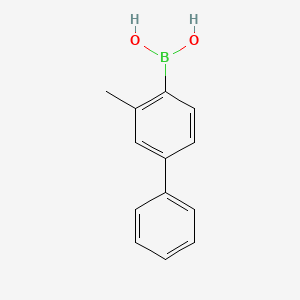

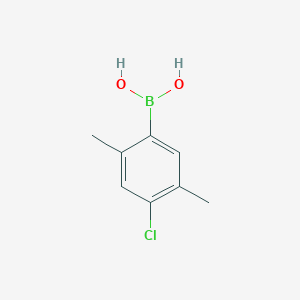

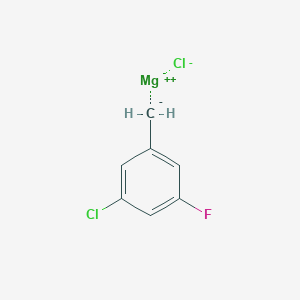

The molecular structure of (4-Chloro-2,5-dimethylphenyl)boronic acid consists of a boron atom bonded to two hydroxyl groups and a phenyl ring. The phenyl ring is substituted with a chlorine atom and two methyl groups.Chemical Reactions Analysis

Boronic acids, such as (4-Chloro-2,5-dimethylphenyl)boronic acid, are valuable building blocks in organic synthesis . They are used in various reactions, including Suzuki-Miyaura coupling , which is a method for forming carbon-carbon bonds .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

(4-Chloro-2,5-dimethylphenyl)boronic acid: plays a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its success stems from mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. These reagents rapidly transmetalate with palladium(II) complexes, allowing efficient coupling of aryl and heteroaryl boronates with aryl halides or triflates . The resulting products find applications in pharmaceuticals, agrochemicals, and materials science.

Catalytic Protodeboronation

In recent studies, catalytic protodeboronation reactions have gained attention. By using (4-Chloro-2,5-dimethylphenyl)boronic acid, researchers demonstrated efficient cascade reactions. For instance, combining catalytic amounts of a thiol with diphenyl phosphate as an external proton source led to successful transformations . These protocols enable the synthesis of complex molecules, including natural products and pharmaceutical intermediates.

Enantioenriched Organoboron Compounds

The expansion of routes to obtain enantioenriched organoboron compounds has opened up new avenues. These compounds, derived from boronic acids, serve as versatile building blocks. Their subsequent transformations into various functional groups provide access to diverse molecules with high enantioselectivity. Researchers explore these compounds for drug discovery and asymmetric synthesis .

Materials Science and Polymer Chemistry

Boronic acids, including (4-Chloro-2,5-dimethylphenyl)boronic acid, participate in the design of functional materials. They contribute to the development of sensors, drug delivery systems, and responsive polymers. The reversible covalent interactions between boronic acids and diols (such as glucose) allow for stimuli-responsive materials that change properties upon binding or release of diols .

Mécanisme D'action

Target of Action

The primary target of (4-Chloro-2,5-dimethylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, the compound interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the formation of complex organic compounds from simpler precursors .

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity . These properties can potentially impact the bioavailability of the compound, but more research is needed to confirm this.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Action Environment

The efficacy and stability of (4-Chloro-2,5-dimethylphenyl)boronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action may be affected by the presence of other functional groups and the reaction conditions, such as temperature and pH .

Propriétés

IUPAC Name |

(4-chloro-2,5-dimethylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,11-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJIFQMIFNDDCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C)Cl)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333994.png)